molecular formula C11H20ClN3O B12218063 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12218063
M. Wt: 245.75 g/mol
InChI Key: BDMNBPLESNYPAY-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a methanamine group linked to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

    Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the pyrazole derivative reacts with formaldehyde and ammonia or a primary amine.

    Incorporation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through a nucleophilic substitution reaction, where the methanamine group reacts with a tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine: Lacks the dimethyl groups on the pyrazole ring.

    1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Lacks the tetrahydrofuran ring.

    1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine: Has an ethyl group instead of a methanamine group.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that may not be shared by similar compounds. The presence of both the pyrazole and tetrahydrofuran rings, along with the methanamine group, allows for diverse reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11;/h7,11-12H,3-6,8H2,1-2H3;1H

InChI Key

BDMNBPLESNYPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2CCCO2.Cl

Origin of Product

United States

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